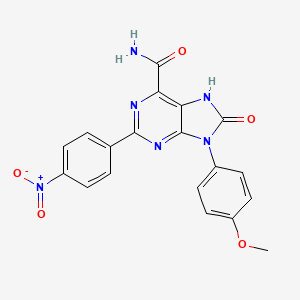

9-(4-methoxyphenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

This purine-based carboxamide derivative features a 7H-purine core substituted at positions 2 and 9 with aromatic groups: a 4-nitrophenyl (electron-withdrawing) and a 4-methoxyphenyl (electron-donating), respectively. The 8-oxo group and carboxamide moiety at position 6 contribute to its structural uniqueness. Its synthesis typically involves sequential functionalization of the purine scaffold, as demonstrated in analogous protocols for related compounds (e.g., S-alkylation or condensation reactions using substituted benzaldehydes and thiourea intermediates) .

Properties

IUPAC Name |

9-(4-methoxyphenyl)-2-(4-nitrophenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N6O5/c1-30-13-8-6-11(7-9-13)24-18-15(22-19(24)27)14(16(20)26)21-17(23-18)10-2-4-12(5-3-10)25(28)29/h2-9H,1H3,(H2,20,26)(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXOZCFKHLWAYQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N6O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 9-(4-methoxyphenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative with significant biological implications. This article delves into its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a purine core substituted with methoxy and nitro groups, which may influence its biological activity. The structural formula can be represented as follows:

Biological Activity Overview

Research indicates that the compound exhibits a range of biological activities, particularly in the fields of antioxidant , antimicrobial , and anticancer properties.

Antioxidant Activity

Several studies have demonstrated the compound's ability to scavenge free radicals. For instance, it has shown significant activity in the DPPH assay, indicating its potential as an antioxidant agent. The IC50 value for this activity was reported to be approximately .

Antimicrobial Activity

The compound has been tested against various bacterial strains, showing promising results. The minimum inhibitory concentration (MIC) values against standard strains such as E. coli and S. aureus were found to be and , respectively . This suggests that it may act as a potential antimicrobial agent.

Anticancer Activity

In vitro studies have indicated that this purine derivative can inhibit the proliferation of cancer cell lines. For example, it exhibited cytotoxic effects on human breast cancer cells (MCF-7) with an IC50 value of . The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The presence of nitro and methoxy groups may enhance its interaction with various enzymes involved in oxidative stress and cell proliferation.

- DNA Interaction : Preliminary studies suggest that it may intercalate with DNA, disrupting replication processes in cancer cells.

- Free Radical Scavenging : Its ability to donate electrons allows it to neutralize free radicals effectively.

Case Studies

A recent case study explored the effects of this compound on in vivo models of oxidative stress-related diseases. Treatment with varying doses resulted in a significant reduction in biomarkers associated with oxidative damage .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized against the following analogs (Table 1):

Structural and Electronic Differences

- Electron-Donating vs. Withdrawing Groups : The target compound’s 4-methoxyphenyl group (electron-donating) contrasts with analogs featuring ethoxy (moderately donating) or methyl (weakly donating) groups. The 4-nitrophenyl substituent (strongly electron-withdrawing) is shared with CAS 898442-46-1 but differs from the 4-fluorophenyl (moderately withdrawing) in CAS 900010-96-0 .

Hypothesized Bioactivity Trends

While direct biological data are unavailable for the target compound, structural analogs suggest:

- Enhanced Solubility: The carboxamide group improves aqueous solubility compared to non-carboxamide purines.

- Nitro Group Impact : The 4-nitrophenyl moiety may enhance binding to nitroreductase enzymes, a feature explored in prodrug designs .

Q & A

How can researchers design and optimize a multi-step synthetic route for this compound?

Answer:

A modular approach is recommended, starting with the construction of the purine core followed by sequential functionalization. For example:

- Step 1: Synthesize the purine scaffold using a cyclization reaction under controlled conditions (e.g., acid/base catalysis).

- Step 2: Introduce the 4-methoxyphenyl group via nucleophilic substitution or cross-coupling reactions. Ensure regioselectivity by optimizing reaction temperature and catalysts.

- Step 3: Incorporate the 4-nitrophenyl moiety using Suzuki-Miyaura coupling, leveraging palladium catalysts and aryl boronic acids.

- Step 4: Finalize the carboxamide group through aminolysis or condensation reactions.

Optimization Tips:

- Use Design of Experiments (DoE) to systematically vary parameters (e.g., solvent, catalyst loading) and identify optimal conditions .

- Purify intermediates via C18 reverse-phase chromatography to remove unreacted starting materials, as demonstrated in iodination reactions .

What are the critical spectroscopic techniques for characterizing this compound and resolving structural ambiguities?

Answer:

- Nuclear Magnetic Resonance (NMR):

- 1H/13C NMR to confirm substituent positions on the purine ring and aromatic groups. Assign peaks using 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals.

- 19F NMR (if applicable) for tracking fluorinated intermediates.

- Infrared (IR) Spectroscopy: Identify key functional groups (e.g., carbonyl at ~1680–1700 cm⁻¹ for the 8-oxo group, nitrile stretches for intermediates).

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula and detect impurities.

- X-ray Crystallography: Resolve absolute stereochemistry and intermolecular interactions, as shown in studies of similar purine derivatives .

Validation: Cross-reference data with known analogs (e.g., spirocyclic purines) and ensure agreement with computational predictions .

How can computational methods predict reaction pathways and regioselectivity for this compound?

Answer:

- Quantum Chemical Calculations:

- Use density functional theory (DFT) to model transition states and identify kinetic vs. thermodynamic control in substituent addition (e.g., methoxyphenyl vs. nitrophenyl).

- Calculate Fukui indices to predict reactive sites on the purine scaffold.

- Reaction Path Search Tools:

- Tools like GRRM or AFIR (Artificial Force Induced Reaction) explore potential intermediates and byproducts, reducing trial-and-error experimentation .

- Machine Learning (ML):

- Train ML models on existing reaction databases to recommend solvent/catalyst combinations for challenging steps (e.g., carboxamide formation).

Case Study: Computational screening of iodination conditions (as in EP 4374877A2) can guide analogous functionalization steps .

How should researchers address contradictory biological activity data across studies?

Answer:

- Purity Assessment:

- Verify compound purity (>95%) via HPLC and elemental analysis. Trace solvents (e.g., DMF residuals) may interfere with bioassays .

- Structural Isomerism:

- Check for tautomeric forms (e.g., keto-enol equilibria in the 8-oxo group) using variable-temperature NMR.

- Experimental Reproducibility:

- Standardize assay protocols (e.g., cell line selection, incubation time) to minimize variability.

- Data Analysis:

Example: Inconsistent enzyme inhibition results may arise from differences in protein isoforms or assay pH. Repeat studies under controlled conditions .

What strategies enhance the compound’s stability during storage and biological testing?

Answer:

- Storage Conditions:

- Store lyophilized samples at –80°C under inert gas (N2/Ar) to prevent oxidation of the nitro group.

- Avoid prolonged exposure to light, as nitrophenyl groups are photolabile.

- Formulation:

- Use co-solvents (e.g., cyclodextrins) to improve aqueous solubility and reduce aggregation in cell-based assays.

- Degradation Studies:

- Conduct accelerated stability testing (40°C/75% RH for 4 weeks) and monitor degradation products via LC-MS .

Validation: Stability profiles of similar purine carboxamides (e.g., kinase inhibitors) can inform protocol design .

How can researchers elucidate the compound’s mechanism of action in enzymatic assays?

Answer:

- Kinetic Studies:

- Perform time-dependent inhibition assays to distinguish reversible vs. irreversible binding.

- Use Lineweaver-Burk plots to identify competitive/non-competitive inhibition modes.

- Structural Biology:

- Co-crystallize the compound with target enzymes (e.g., kinases) to map binding interactions.

- Compare with known inhibitors (e.g., benzothiazole derivatives) to identify conserved binding motifs .

- Computational Docking:

- Dock the compound into enzyme active sites using AutoDock Vina or Schrödinger Suite. Validate predictions with mutagenesis studies .

Case Study: Analogous spirocyclic compounds showed activity against Pfmrk kinase via π-π stacking with aromatic residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.